molecular formula C8H7F4N3 B1483186 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2097969-77-0

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483186
CAS No.: 2097969-77-0
M. Wt: 221.15 g/mol
InChI Key: ZLXXOMDMOJCUIG-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a high-value, fluorinated pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. Its molecular structure incorporates two key features: a 2-fluoroethyl group on the pyrazole nitrogen and a strongly electron-withdrawing trifluoromethyl (CF3) group at the 3-position, which are known to significantly influence the physicochemical and pharmacological properties of lead compounds . The 4-acetonitrile substituent provides a versatile handle for further synthetic elaboration, allowing researchers to synthesize more complex heterocyclic systems or link the core to other pharmacophores. Research Applications and Value: This compound serves as a crucial synthetic intermediate in the development of novel bioactive molecules. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability by influencing lipophilicity, and improve binding affinity to target proteins . Fluorine and fluorinated alkyl groups are present in a substantial percentage of modern FDA-approved drugs, underscoring their importance . The 2-fluoroethyl group is a specific motif of interest for its potential to modulate the molecule's properties and its utility in constructing targeted therapeutics. Consequently, this chemical is particularly valuable for researchers working in areas such as the synthesis of enzyme inhibitors, the development of potential agrochemicals, and the creation of novel heterocyclic scaffolds like pyrazolo[4,3-c]pyridines . Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N3/c9-2-4-15-5-6(1-3-13)7(14-15)8(10,11)12/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXOMDMOJCUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For this compound, the key intermediate is a 3-(trifluoromethyl)-1H-pyrazole:

  • Reaction Conditions: Acidic or basic catalysis in solvents such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.
  • Example: Reaction of hydrazine hydrate with a trifluoromethyl-substituted 1,3-dicarbonyl compound yields the trifluoromethyl pyrazole intermediate.

Installation of the Acetonitrile Side Chain

The acetonitrile moiety at the 4-position of the pyrazole ring is introduced through nucleophilic substitution or condensation:

  • Method 1: Reaction of a halomethyl pyrazole intermediate with cyanide sources (e.g., sodium cyanide) under controlled conditions.
  • Method 2: Direct condensation of the pyrazole with cyanoacetate derivatives followed by decarboxylation.
  • Conditions: Use of polar solvents and moderate temperatures to avoid decomposition of the nitrile group.

Purification and Characterization

  • Purification: Column chromatography on silica gel using mixtures of ethyl acetate and hexane.
  • Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis.

Reaction Parameters and Optimization

Parameter Typical Condition Effect on Yield/Selectivity
Solvent DMF or THF Polar aprotic solvents favor alkylation
Base K2CO3 or NaH Efficient deprotonation of pyrazole nitrogen
Temperature 60–80°C Optimal for alkylation without decomposition
Reaction Time 4–12 hours Sufficient for completion of substitution
Purification Method Silica gel chromatography Removes side products and unreacted materials

Research Findings and Methodological Insights

  • Alkylation with 2-fluoroethyl halides proceeds smoothly under mild basic conditions, preserving the fluorine substituent and avoiding side reactions.
  • The trifluoromethyl group is introduced early in the synthesis to ensure stability throughout subsequent steps.
  • Use of polar aprotic solvents enhances nucleophilicity and reaction rates in alkylation steps.
  • Cyanide introduction requires careful control of reaction conditions to prevent hydrolysis or polymerization of nitrile.
  • Continuous flow synthesis has been explored to improve scalability and reproducibility, reducing reaction times and waste.

Comparative Analysis with Related Compounds

Feature This compound Analog without Fluoroethyl Analog without Trifluoromethyl
Pyrazole Substitution N-2-fluoroethyl, C-3 trifluoromethyl, C-4 acetonitrile Lacks fluoroethyl group Lacks trifluoromethyl group
Synthetic Complexity Moderate to high Lower Moderate
Stability Enhanced metabolic stability due to fluorine Lower Variable
Biological Activity Potential High (due to fluorine and trifluoromethyl enhancing binding) Lower Moderate

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or solubility.

  • Reduction: Reduction can be used to modify the nitrile group to amines or other derivatives.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can be carried out on the fluorinated ethyl and trifluoromethyl groups, enabling further functionalization.

Common Reagents and Conditions
  • Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

  • Reducing Agents: Like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

  • Nucleophiles/Electrophiles: Various organometallic reagents or halides can be used for substitution reactions.

Major Products Formed
  • Oxidation can yield aldehydes, ketones, or carboxylic acids.

  • Reduction typically forms amines.

  • Substitution reactions lead to a wide array of derivatives depending on the specific substituents introduced.

Scientific Research Applications

Chemistry

The compound is valuable in organic synthesis, particularly in creating more complex molecules through its various reactive sites. It serves as a building block for synthesizing more advanced materials and pharmaceuticals.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and binding efficiencies, given its unique structural motifs.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated groups make it particularly interesting due to the enhanced metabolic stability and bioavailability these groups can provide.

Industry

The compound is employed in material science for the development of new polymers and resins with improved thermal stability and chemical resistance.

Mechanism of Action

The compound can interact with various molecular targets, depending on its application. In pharmaceutical research, it may act by binding to specific enzymes or receptors, altering their activity. The fluorinated groups are known to enhance interactions with biological targets due to their electron-withdrawing effects and ability to form strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below summarizes key molecular features of related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Potential Applications
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (Target) Not Provided ~235.17 (estimated) -CF₃, 2-fluoroethyl, acetonitrile N/A Anticancer agents, agrochemicals
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile () C₁₂H₁₁FN₄ 230.24 Pyridin-3-yl, 2-fluoroethyl ≥95% Lab research
2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile () C₇H₈FN₃ 153.16 2-fluoroethyl, acetonitrile N/A Synthetic intermediate
Key Observations:
  • Trifluoromethyl vs. Pyridinyl Groups : The target compound’s -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to the pyridin-3-yl substituent in , which introduces polarity and hydrogen-bonding capacity . This difference may impact membrane permeability and target binding.

Biological Activity

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a synthetic organic compound that belongs to the pyrazole class. This compound features unique substituents, including a fluoroethyl group and a trifluoromethyl group, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry.

The compound can be characterized by its molecular formula C9H10F4N3C_9H_10F_4N_3 and its IUPAC name, which reflects the structure of the pyrazole ring and the attached functional groups.

PropertyValue
Molecular FormulaC9H10F4N3C_9H_{10}F_4N_3
IUPAC NameThis compound
SynonymsNone
CAS Number2097971-44-1

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific molecular targets, potentially modulating enzymatic activity or receptor interactions. The presence of fluorinated groups may enhance lipophilicity and stability, influencing its bioavailability and pharmacodynamics.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to have low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus . The incorporation of trifluoromethyl groups has been associated with increased antibacterial potency, suggesting that this compound may also exhibit similar effects.

Enzyme Inhibition

Compounds in the pyrazole class have been investigated for their ability to inhibit various enzymes. For example, selective inhibitors of p38 MAP kinase derived from pyrazole scaffolds have demonstrated promising drug-like properties . This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Study on Antibacterial Efficacy

A study focusing on the antibacterial efficacy of trifluoromethyl-substituted pyrazoles indicated that compounds with these substitutions showed potent activity against Gram-positive strains. The MIC values ranged from 0.78 to 3.12 µg/ml, highlighting their potential as effective antimicrobial agents .

Enzyme Interaction Studies

Research involving pyrazole derivatives has revealed their ability to form hydrogen bonds with specific amino acids in enzyme active sites, enhancing selectivity and potency . This approach could be applied to this compound to investigate its binding affinity and inhibition mechanisms.

Q & A

Q. Table 1: Representative Yields of Analogous Pyrazole Derivatives

Compound ClassYield RangeKey Reaction StepReference
1,3,4-Oxadiazole-pyrazole hybrids27–83%Cyclization with CS2/H2SO4
Fluoroethyl-substituted pyrazolesN/A*SN2 alkylation of pyrazole
*Limited yield data available for the target compound; optimization studies are needed.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Critical techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions on the pyrazole ring. For example, trifluoromethyl groups show characteristic <sup>19</sup>F signals at δ -60 to -65 ppm, while acetonitrile protons resonate at δ 3.5–4.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C9H8F4N3 for the target compound).
  • X-ray crystallography : Resolves steric effects of the 2-fluoroethyl group and confirms regiochemistry (see analogous structures in ).

Advanced: How can researchers resolve discrepancies in spectral data for structurally related analogs?

Answer:
Contradictions in NMR or HRMS data often arise from:

  • Rotamers or tautomers : Dynamic effects in solution can split signals. Low-temperature NMR or DFT calculations may clarify .
  • Impurity profiles : Side products from incomplete substitution (e.g., residual hydroxyl groups) require HPLC purification and LC-MS validation .
  • Crystal packing effects : X-ray structures (e.g., ) provide ground-state conformation data to reconcile solution vs. solid-state discrepancies.

Q. Table 2: Example NMR Shifts for Pyrazole-Acetonitrile Analogs

Substituent<sup>1</sup>H NMR (δ, ppm)<sup>13</sup>C NMR (δ, ppm)Reference
Trifluoromethyl (CF3)-120–125 (q, J = 280 Hz)
Acetonitrile (CH2CN)3.7 (s, 2H)118–120

Advanced: What strategies enhance the biological activity of this compound based on structural analogs?

Answer:
Structural modifications inspired by medicinal chemistry precedents include:

  • Fluorine substitution : Introducing 2-fluoroethyl groups improves metabolic stability and membrane permeability (see kinase inhibitors in ).
  • Heterocyclic extensions : Adding oxadiazole or imidazole rings (e.g., ) enhances binding to targets like JAK1 or OSBP (oxysterol-binding protein) .
  • Prodrug design : Masking the acetonitrile group as a boronic ester or pivalate improves bioavailability (e.g., ).

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • Docking studies : Molecular modeling against crystal structures (e.g., JAK1 in ) identifies key interactions (e.g., hydrogen bonds with pyrazole-NH).
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronegativity (e.g., CF3 vs. CH3) with inhibitory potency .
  • ADMET prediction : Tools like SwissADME assess logP and CYP450 interactions to prioritize candidates .

Basic: What are the documented biological targets or applications of this compound?

Answer:
While direct data is limited, structurally related compounds show:

  • Kinase inhibition : Pyrazole-acetonitrile derivatives target JAK/STAT pathways (e.g., Itacitinib in ).
  • Antifungal activity : Analogous trifluoromethyl pyrazoles inhibit OSBP in Phytophthora species (see patent data in ).
  • Anti-inflammatory effects : Fluorinated pyrazoles modulate COX-2 and TNF-α .

Advanced: How can researchers address low yields in the final alkylation step of the 2-fluoroethyl group?

Answer:

  • Alternative alkylating agents : Replace 1-fluoro-2-iodoethane with 2-fluoroethyl tosylate to reduce side reactions.
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
  • Microwave-assisted synthesis : Shorten reaction time and improve regioselectivity (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

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